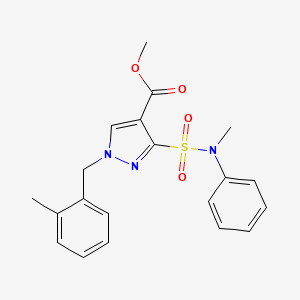

methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Descripción

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl group (N-methyl-N-phenyl) at position 3, a 2-methylbenzyl substituent at position 1, and a methyl ester at position 3. The molecular formula is C21H21N3O4S, with a molar mass of approximately 411.47 g/mol.

The sulfamoyl group in this compound may enhance binding to biological targets due to its hydrogen-bonding capabilities, while the 2-methylbenzyl substituent could influence steric effects and lipophilicity.

Propiedades

IUPAC Name |

methyl 1-[(2-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-9-7-8-10-16(15)13-23-14-18(20(24)27-3)19(21-23)28(25,26)22(2)17-11-5-4-6-12-17/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHAXDVOBCIAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate (CAS Number: 1251697-99-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its pharmacological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H21N3O4S

- Molecular Weight : 399.5 g/mol

- IUPAC Name : Methyl 1-[(2-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate

Biological Activity Overview

The biological activity of methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate has been explored in various studies, indicating its potential as an inhibitor in several biological pathways.

Antiviral Activity

One of the significant areas of research focuses on the compound's antiviral properties. Studies suggest that pyrazole derivatives exhibit inhibitory effects against viruses, including influenza and HIV. The structure of the compound allows it to interact with viral proteins, potentially disrupting their function.

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the pyrazole ring influence biological activity. Key findings include:

- Substituents at the phenyl ring significantly affect the compound's potency.

- Electron-withdrawing groups enhance inhibitory activity against neuraminidase, a key enzyme in influenza virus replication .

Case Studies and Research Findings

Several studies have documented the biological activities of similar pyrazole derivatives, providing insights into the potential applications of methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for pyrazole derivatives, with low toxicity levels observed in vitro. The compound's solubility and metabolic stability are critical factors influencing its therapeutic potential.

Aplicaciones Científicas De Investigación

Anticancer Properties

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate has been evaluated for its anticancer potential. Studies indicate that compounds with a pyrazole moiety exhibit cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies demonstrated that derivatives of pyrazole, including methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate, showed significant cytotoxic activity against colorectal carcinoma cells. The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Methyl 3-(N-methyl-N-phenylsulfamoyl) | 78 | 25 |

| Ascorbic Acid | 85 | 20 |

| Control | 10 | - |

The above table illustrates that methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate exhibits notable antioxidant activity, although slightly lower than that of ascorbic acid .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in disease pathways.

- Case Study : A study focusing on lipoxygenase inhibitors found that methyl 3-(N-methyl-N-phenylsulfamoyl) derivatives demonstrated promising inhibition rates. The structural features of the compound contributed to its binding affinity, making it a candidate for further development as a therapeutic agent .

Synthesis and Derivatives

The synthesis of methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

- Formation of the pyrazole ring.

- Introduction of the sulfamoyl group.

- Methylation and carboxylation steps to yield the final product.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Sulfamoyl vs. Sulfonamide: The target compound’s N-methyl-N-phenylsulfamoyl group (R2NSO2-) differs from the sulfonamide (ArSO2NH-) in .

- Ester vs. Carboxamide : The methyl ester at position 4 in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid. In contrast, the carboxamide in offers metabolic stability but reduced solubility .

- Trifluoromethyl vs. Methyl : Compounds with trifluoromethyl groups () exhibit higher lipophilicity and electron-withdrawing effects, which can enhance binding to hydrophobic pockets in enzymes .

Substituent Effects on Bioactivity

- The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to the 3-trifluoromethylbenzyl group in , which may reduce off-target interactions.

Q & A

Q. What are the recommended synthetic routes for methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core (e.g., as in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis) .

Sulfamoylation : Introduce the N-methyl-N-phenylsulfamoyl group via nucleophilic substitution using sulfamoyl chloride derivatives under anhydrous conditions (DMF, K₂CO₃) .

Benzylation : Attach the 2-methylbenzyl group using a benzyl halide in the presence of a base (e.g., K₂CO₃ in DMF) .

Optimization : Monitor reaction progress via TLC/HPLC. Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions. Yields improve with stoichiometric control (1.1–1.2 eq. of sulfamoyl chloride) and temperature gradients (0°C → room temperature) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral inconsistencies addressed?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methylbenzyl group at N1, sulfamoyl at C3). Aromatic protons appear as multiplet signals (δ 7.1–7.5 ppm), while the methyl ester resonates at δ 3.8–3.9 ppm .

- IR : Stretching frequencies for C=O (ester: ~1700 cm⁻¹) and S=O (sulfamoyl: ~1350–1150 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₃O₄S: 420.1332).

Resolving inconsistencies : Cross-validate with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Software : Use AutoDock Vina for docking due to its improved scoring function and speed. Prepare the ligand (compound) and target protein (e.g., PDB file) by removing water molecules and adding polar hydrogens .

- Grid Parameters : Define the binding site using literature-guided coordinates (e.g., catalytic residues). A grid box size of 20–25 ų ensures coverage of the active site .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Use MM/GBSA or free-energy perturbation for binding affinity refinement .

Q. What strategies resolve contradictions between crystallographic data and computational structural models?

- Refinement Tools : SHELXL refines crystal structures by adjusting occupancy, thermal parameters, and handling twinning. Use the TWIN command for twinned data and the ISOR restraint for anisotropic displacement .

- Validation Metrics : Check R-factor convergence (R₁ < 0.05), electron density maps (Fo-Fc < 0.3 eÅ⁻³), and geometry (bond length RMSD < 0.02 Å). Discrepancies may arise from disordered solvent or ligand flexibility; exclude poorly resolved regions .

Q. How does the 2-methylbenzyl substituent influence the compound’s reactivity and bioactivity compared to other positional isomers?

- Steric Effects : The ortho-methyl group on the benzyl ring creates steric hindrance, potentially reducing off-target interactions (e.g., in enzyme inhibition assays) .

- Electronic Effects : Electron-donating methyl groups alter π-π stacking with aromatic residues in target proteins. Compare with meta- and para-methyl analogs via SAR studies .

- Experimental Validation : Synthesize isomers and test in parallel using assays (e.g., IC₅₀ determination in kinase inhibition). Statistical analysis (ANOVA) identifies significant activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.